molecular formula C18H26O3 B12286776 6'-Propene-1-ylGemfibrozil

6'-Propene-1-ylGemfibrozil

Cat. No.: B12286776
M. Wt: 290.4 g/mol
InChI Key: JVBPONSUILUXDV-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be synthesized using a radical initiator in an environmentally friendly and commercially viable manner .

Industrial Production Methods

The industrial production of 6’-Propene-1-ylGemfibrozil follows similar principles to the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process involves high-yield and high-purity conditions to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Propene-1-ylGemfibrozil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The propene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 6’-Propene-1-ylGemfibrozil include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

5-[3,6-dimethyl-2-[(E)-prop-1-enyl]phenoxy]-2,2-dimethylpentanoic acid

InChI

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)/b8-6+

InChI Key

JVBPONSUILUXDV-SOFGYWHQSA-N

Isomeric SMILES

C/C=C/C1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C

Canonical SMILES

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C

Origin of Product

United States

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